(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is characterized by its molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a phenyl group at the second position and an ethylamine side chain contributes to its unique properties and reactivity.
This compound acts as a chiral catalyst in various asymmetric reactions. For instance, it has been utilized in Michael addition reactions involving α-substituted vinyl ketones . The chiral nature of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine allows it to facilitate reactions that produce enantiomerically enriched products, showcasing its utility in synthetic organic chemistry.
Research indicates that (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine exhibits notable biological activities. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. The compound's structure suggests possible interactions with receptors involved in cognitive functions and mood regulation, although specific studies on its pharmacological profile are still limited.
Several methods for synthesizing (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine have been reported:
These methods highlight the compound's versatility in synthetic pathways.
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine finds applications in:
Its ability to facilitate enantioselective transformations makes it valuable in producing compounds with specific stereochemical configurations.
Several compounds share structural similarities with (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | C14H22N2 | Used as an organocatalyst in Michael addition |
(R)-N-Boc-(S)-2-Pyrrolidinylmethylbenzene | C18H28N2O2 | Contains a Boc protecting group |
(S)-Methyl-(2-phenyltetrahydropyran) | C14H22N2 | Tetrahydropyran ring structure |
While these compounds share common features such as the pyrrolidine ring or phenyl groups, (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine stands out due to its specific chiral configuration and potential applications in asymmetric synthesis.
Corrosive